molecular formula C17H23N3O3S2 B2379922 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide CAS No. 865592-19-4

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide

Cat. No.: B2379922
CAS No.: 865592-19-4
M. Wt: 381.51
InChI Key: LZVWMNZTYALGTK-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide is a complex organic compound with a molecular formula of C19H25N3O3S2. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Scientific Research Applications

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Preparation Methods

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The diethylsulfamoyl group is then introduced via sulfonation, followed by the attachment of the cyclopentanecarboxamide moiety through amide bond formation . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can bind to active sites, inhibiting or modulating the activity of these targets. The diethylsulfamoyl group enhances the compound’s solubility and bioavailability, while the cyclopentanecarboxamide moiety contributes to its stability and specificity .

Comparison with Similar Compounds

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide can be compared with other benzothiazole derivatives such as:

  • N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide
  • N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide
  • N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]nicotinamide

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique combination of the diethylsulfamoyl and cyclopentanecarboxamide groups in this compound provides distinct advantages in terms of solubility, stability, and specificity .

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-3-20(4-2)25(22,23)13-9-10-14-15(11-13)24-17(18-14)19-16(21)12-7-5-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVWMNZTYALGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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